Product packaging for Methyl 3-(diethylamino)-2-methylpropanoate(Cat. No.:CAS No. 31084-16-9)

Methyl 3-(diethylamino)-2-methylpropanoate

Cat. No.: B1622166
CAS No.: 31084-16-9
M. Wt: 173.25 g/mol
InChI Key: LIERAMMEIVRHCW-UHFFFAOYSA-N
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Description

Overview of Beta-Amino Esters and Tertiary Amine Esters in Organic Synthesis

β-amino esters are a class of organic compounds characterized by an amino group located at the β-position relative to a carbonyl group of an ester. These motifs are of significant interest as they are key structural components in a variety of biologically active molecules and are valuable intermediates in the synthesis of more complex chemical architectures. chemtube3d.com The presence of both an amino and an ester functional group allows for a wide range of chemical transformations, making them versatile building blocks in organic chemistry.

The synthesis of β-amino esters can be achieved through several methodologies, with the aza-Michael addition (or conjugate addition) of an amine to an α,β-unsaturated ester being one of the most common and efficient routes. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of an amine at the β-carbon of the unsaturated ester, leading to the formation of the desired β-amino ester.

Tertiary amine esters, a sub-class of amino esters, feature a nitrogen atom bonded to three carbon atoms. The tertiary nature of the amine in these molecules imparts specific properties, such as increased stability to oxidation compared to primary and secondary amines, and the ability to act as a proton sponge in certain pH ranges. In the context of β-amino esters, the presence of a tertiary amine, such as the diethylamino group in the title compound, can influence the molecule's reactivity, solubility, and potential biological activity.

Contextual Significance of Methyl 3-(diethylamino)-2-methylpropanoate as a Chemical Entity

This compound, with the chemical formula C9H19NO2, represents a specific example of a β-amino ester containing a tertiary amine. chemtube3d.com Its structure features a propanoate backbone with a methyl group at the α-position and a diethylamino group at the β-position. This particular arrangement of functional groups makes it a valuable, albeit under-documented, compound in the landscape of chemical research.

The significance of this compound can be understood from its classification as a potential building block in the synthesis of more complex molecules. The tertiary amine can act as a hindered base or a nucleophile, while the ester group can undergo hydrolysis, amidation, or reduction to an alcohol. The methyl group at the α-position introduces a chiral center if the synthesis is performed asymmetrically, opening possibilities for the creation of stereochemically defined products. While specific research applications for this exact molecule are not widely published, its structural motifs are found in various compounds of interest, suggesting its potential as an intermediate in the synthesis of pharmaceuticals or other specialty chemicals.

Scope and Academic Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its chemical nature. The scope is strictly limited to the topics outlined, ensuring a focused and detailed discussion. The article will delve into the known properties of the compound, plausible synthetic routes based on established organic chemistry principles, and its potential role in chemical research as an intermediate or building block.

This review aims to collate and present the available data on this compound in a structured format, highlighting its place within the broader context of β-amino esters and tertiary amine esters. By doing so, it seeks to provide a foundational understanding of this specific chemical entity for researchers and students in the field of organic chemistry. The content is based on available chemical data and established reaction mechanisms, providing a scientifically sound perspective on a molecule that, while not a household name in chemical literature, exemplifies important principles of organic synthesis and molecular design.

Chemical Properties and Identifiers

A comprehensive understanding of a chemical compound begins with its fundamental properties and identifiers. This information is crucial for its characterization, handling, and application in research.

PropertyValue
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name This compound
CAS Number 31084-16-9
Canonical SMILES CCN(CC)CC(C)C(=O)OC
InChI Key LIERAMMEIVRHCW-UHFFFAOYSA-N

Data sourced from PubChem. chemtube3d.com

Plausible Synthetic Routes

The mechanism for this reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine (B46881) to the β-carbon of the α,β-unsaturated ester, methyl methacrylate (B99206). byjus.com This attack is favored due to the electron-withdrawing nature of the ester group, which polarizes the double bond. The initial addition results in the formation of a zwitterionic intermediate. Subsequently, a proton transfer, likely facilitated by a solvent or another molecule of diethylamine, occurs to neutralize the charges, yielding the final product, this compound. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst or by heating. researchgate.net

Potential Research Applications

Given its structure as a tertiary β-amino ester, this compound holds potential as a valuable intermediate in various research and development areas. The tertiary amine functionality can be utilized for its basic properties or as a directing group in further synthetic transformations. The ester group can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols, providing a handle for molecular elaboration.

For instance, hydrolysis of the ester would yield 3-(diethylamino)-2-methylpropanoic acid, a β-amino acid derivative. Such derivatives are of interest in the synthesis of peptides and other biologically active molecules. chemtube3d.com Furthermore, the compound could serve as a monomer in the synthesis of poly(β-amino ester)s (PBAEs). nih.govfrontiersin.org PBAEs are a class of biodegradable and pH-responsive polymers that have shown promise in drug delivery and gene therapy applications. nih.govfrontiersin.org The specific structure of this compound could impart unique properties to such polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B1622166 Methyl 3-(diethylamino)-2-methylpropanoate CAS No. 31084-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(diethylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)7-8(3)9(11)12-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIERAMMEIVRHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953185
Record name Methyl 3-(diethylamino)-2-methylpropanoate
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31084-16-9
Record name Methyl 3-(diethylamino)-2-methylpropanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(diethylamino)-2-methylpropionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(diethylamino)-2-methylpropanoate
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Record name Methyl 3-(diethylamino)-2-methylpropionate
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Advanced Synthetic Methodologies for Methyl 3 Diethylamino 2 Methylpropanoate and Analogous Dialkylamino Esters

Direct Esterification and Transesterification Routes to Propanoate Esters

The formation of the ester group in compounds like Methyl 3-(diethylamino)-2-methylpropanoate is a fundamental transformation that can be achieved through several reliable methods. Direct esterification and transesterification are two of the most common pathways.

Direct Esterification: This approach typically involves the reaction of the corresponding carboxylic acid, 3-(diethylamino)-2-methylpropanoic acid, with methanol (B129727) in the presence of an acid catalyst. A common procedure is the Fischer esterification, where a catalyst such as sulfuric acid or thionyl chloride is used to facilitate the reaction. For instance, β-amino carboxylic ester hydrochlorides can be effectively prepared by treating the corresponding β-amino acids with thionyl chloride in an alcohol solvent, such as ethanol. mdpi.com This method is widely applicable for the synthesis of various amino esters.

Transesterification: This process involves converting an existing ester into a different one by reacting it with an alcohol in the presence of an acid or base catalyst. For example, an ethyl ester of a β-amino acid could be converted to the methyl ester by heating it in methanol with a suitable catalyst. It has been noted that during some reaction workups, transesterification can occur as a side reaction if a different alcohol is used as the solvent. chemicalbook.com While often an unintended side reaction, this principle can be harnessed as a deliberate synthetic strategy.

Amination Reactions in the Formation of Beta-Amino Esters

The introduction of the nitrogen-containing functional group is a critical step in the synthesis of beta-amino esters. This is primarily accomplished through various amination reactions, with Michael addition being a particularly powerful and direct method.

Michael Addition Approaches to Beta-Amino Esters

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most direct and straightforward routes to β-amino esters. thieme-connect.com For the synthesis of this compound, this reaction would involve the addition of diethylamine (B46881) to methyl methacrylate (B99206).

This reaction can be promoted by various catalysts, including Lewis acids, bases, and even solid surfaces. thieme-connect.com To create more environmentally friendly protocols, solvent-free methods have been developed. One such method utilizes a silica (B1680970) surface to promote the conjugate addition of both aliphatic and aromatic primary or secondary amines to electron-deficient alkenes, yielding the desired adducts in good to excellent yields. thieme-connect.com The silica gel can often be recycled, adding to the "green" credentials of the procedure. thieme-connect.comthieme-connect.com Other catalysts that have been successfully employed include ceric ammonium (B1175870) nitrate (B79036) in water and solid lithium perchlorate (B79767) under solvent-free conditions. organic-chemistry.org These methods provide efficient pathways to β-amino carbonyl compounds, which are valuable building blocks for many natural products and pharmaceuticals. derpharmachemica.com

Table 1: Examples of Catalysts for Aza-Michael Addition

Catalyst System Conditions Nucleophile Scope Reference
Silica Gel Solvent-free, variable temp. Aliphatic & aromatic amines thieme-connect.comthieme-connect.com
Ceric Ammonium Nitrate (CAN) Water, mild conditions Aliphatic amines (aromatic unreactive) organic-chemistry.org
Lithium Perchlorate (solid) Solvent-free, room temp. Primary & secondary amines organic-chemistry.org
Copper(0) on Cellulose Mild conditions Amines, imidazoles organic-chemistry.org

Carbon-Carbon Bond Forming Reactions in Beta-Amino Ester Synthesis

Beyond direct amination, β-amino esters can be constructed through reactions that form the core carbon skeleton. The Mannich and Reformatsky reactions are classic examples of such strategies.

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound, which can be an enolizable ketone or ester derivative. derpharmachemica.comwikipedia.org The reaction proceeds through the formation of an iminium ion, which then reacts with an enol or enolate to form the β-amino carbonyl product. wikipedia.org Modern variations of this reaction can be catalyzed by diarylborinic acid esters or employ aminoboranes to generate the iminium ion, allowing for the efficient coupling of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals to produce β-amino esters. organic-chemistry.org

The Reformatsky reaction traditionally involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orglibretexts.orgquora.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents and does not typically react with the ester group. wikipedia.orglibretexts.org To synthesize β-amino esters, this reaction can be adapted by substituting the aldehyde or ketone with an imine (an aza-Reformatsky reaction). beilstein-journals.orgthieme-connect.com This provides a direct route to β-amino esters, although the formation of β-lactams can sometimes be a competing reaction. thieme-connect.com Metals other than zinc, such as indium, have also been used to mediate this transformation. thieme-connect.com

Asymmetric Synthesis of Chiral Amino Esters and Their Derivatives

The biological activity of amino esters is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the formation of specific enantiomers and diastereomers is of paramount importance. nih.govnih.govrsc.org

Enantioselective Catalytic Methods (e.g., organocatalysis, metal-catalyzed hydrogenation)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metals. Chiral β-amino esters can be synthesized with high enantioselectivity using chiral organocatalysts. rsc.org For example, simple primary β-amino alcohols, derived from natural amino acids, have been shown to be effective catalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org Another prominent example is the use of chiral bifunctional thiourea (B124793) catalysts, which can promote the asymmetric Mannich reaction between 3-indolinone-2-carboxylates and in-situ generated N-Boc-benzaldimines to produce chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). acs.org Cooperative catalysis, where an isothiourea organocatalyst works in concert with a Brønsted acid co-catalyst, can also be used for the enantioselective aminomethylation of arylacetic acid esters. nih.gov

Metal-catalyzed hydrogenation is another cornerstone of asymmetric synthesis. The enantioselective hydrogenation of prochiral enamines or α,β-unsaturated esters is a highly effective method for producing chiral β-amino esters. Homogeneous chiral nickel-bisphosphine complexes have been used to catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, affording anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivities through a dynamic kinetic resolution process. nih.gov Similarly, heterogeneous catalysts, such as platinum oxide (PtO₂), when used with a substrate containing a chiral auxiliary, can achieve very high diastereoselectivities in the hydrogenation of enamines. nih.gov Copper-catalyzed hydroamination has also been developed as a method for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov

Table 2: Selected Enantioselective Catalytic Methods for β-Amino Ester Synthesis

Catalytic Method Catalyst Type Reaction Type Key Feature Reference(s)
Organocatalysis Chiral Thiourea Mannich Reaction Generates chiral β-amino esters with up to 99% ee. acs.org
Organocatalysis Primary β-Amino Alcohols Michael Addition Uses simple, amino-acid-derived catalysts. rsc.org
Metal Catalysis Chiral Nickel-Bisphosphine Asymmetric Hydrogenation Dynamic kinetic resolution affords high selectivity. nih.gov
Metal Catalysis Copper/Chiral Ligand Hydroamination Ligand-controlled regioselectivity. nih.gov
Cooperative Catalysis Isothiourea & Brønsted Acid Mannich Addition Access to enantioenriched α-aryl-β²-amino esters. nih.gov

Diastereoselective Control in Amino Ester Formation

When a molecule has two or more stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes crucial. A common and effective strategy is the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

One successful example involves using (S,S)-(+)-pseudoephedrine as a chiral auxiliary. acs.orgnih.gov By attaching it to an α,β-unsaturated carbonyl system to form a chiral amide, the subsequent conjugate addition of a nitrogen nucleophile (aza-Michael reaction) proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved to reveal the chiral β-amino ester. acs.orgnih.gov

Another powerful approach is substrate-controlled diastereoselective synthesis using N-tert-butanesulfinyl imines. The addition of ester enolates (such as those derived from titanium) to these chiral sulfinylimines provides N-sulfinyl-β-amino ester products with high yields and excellent diastereoselectivity. acs.org This method is versatile, allowing for the synthesis of β-amino acid derivatives with a wide range of substitution patterns. acs.org Furthermore, highly diastereoselective hydrogenation of enamines prepared from β-ketoesters and a chiral amine, such as (S)-phenylglycine amide, can be achieved using heterogeneous catalysts like PtO₂, leading to chiral β-amino esters after cleavage of the chiral director group. nih.gov

Palladium-Catalyzed Alpha-Arylation of Esters and Protected Amino Acids

A significant advancement in the synthesis of α-aryl amino acids is the palladium-catalyzed α-arylation of esters and protected amino acids. organic-chemistry.orgnih.gov This method provides a direct and efficient route to α-aryl carboxylic acids and their amino acid counterparts, which are integral components of pharmaceuticals like naproxen (B1676952) and ibuprofen. organic-chemistry.org

The process typically involves the coupling of an ester or a protected amino acid with an aryl halide in the presence of a palladium catalyst. organic-chemistry.org Key to the success of this reaction is the choice of ligand and base. Studies have shown that tri-tert-butylphosphine (B79228) (P(t-Bu)3) is an effective ligand, while bases such as potassium phosphate (B84403) (K3PO4) and lithium hexamethyldisilazide (LiHMDS) have proven to be highly effective, leading to high yields and selectivity. organic-chemistry.org For instance, the use of LiHMDS has been particularly noted for its ability to control the reaction scope and produce high yields. organic-chemistry.org

The reaction mechanism is believed to proceed through several key steps: oxidative addition of the aryl halide to the palladium catalyst, formation of arylpalladium enolate complexes, and finally, reductive elimination to yield the α-arylated product. organic-chemistry.org This methodology has been successfully applied to the arylation of glycinates, which are activated for direct coupling by employing unsaturated amine protecting groups. organic-chemistry.org The general procedure involves combining the imine or amino ester, aryl halide, phosphine (B1218219) ligand, palladium source (e.g., Pd(dba)2), and base in a solvent like toluene, followed by heating. organic-chemistry.org

This catalytic system has also been extended to intramolecular reactions, enabling the synthesis of various isoindolines and tetrahydroisoquinoline carboxylic acid esters from readily available amino acids. mit.eduacs.org The conditions are mild enough to tolerate sensitive protecting groups like tert-butyl esters and N-(benzyloxycarbonyl) groups. acs.org

Table 1: Key Components in Palladium-Catalyzed α-Arylation

Component Example Role Reference
Catalyst Pd(dba)₂ Facilitates the cross-coupling reaction organic-chemistry.org
Ligand P(t-Bu)₃ Stabilizes the palladium complex and influences reactivity organic-chemistry.org
Base LiHMDS, K₃PO₄ Promotes the formation of the enolate organic-chemistry.org
Substrate Protected Amino Ester Starting material for arylation organic-chemistry.org
Coupling Partner Aryl Halide Source of the aryl group organic-chemistry.org

Bi(V)-Mediated Arylation/SN2-Displacement Strategies for Alpha,Alpha-Diaryl Alpha-Amino Esters

A novel and modular approach for the synthesis of α,α-diaryl α-amino esters has been developed utilizing bismuth(V) reagents. nih.govnih.govacs.org This one-pot protocol allows for the formation of two new bonds to the α-carbon in a single operation, starting from readily available α-keto esters. nih.govacs.org

The strategy is based on the concept of umpolung, or polarity inversion, of the α-keto ester. nih.govnih.gov The α-keto ester first reacts with a nucleophilic phosphine to form a Kukhtin–Ramirez intermediate. nih.govworktribe.com This intermediate then undergoes electrophilic arylation with a tetraarylbismuthonium reagent, followed by an SN2 displacement of the resulting alkoxyphosphonium intermediate by an amine nucleophile. nih.govacs.org A significant advantage of this method is its modularity; the α-keto ester, the aryl group, and the amine can all be varied independently, providing access to a diverse range of α,α-diaryl α-amino esters. nih.govacs.org

The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, accommodating esters, alkenes, alkynes, and aryl bromides. nih.gov The success of this strategy hinges on several factors, including the use of a Bi(V) reagent with a non-nucleophilic counterion to prevent side reactions and ensuring compatibility between the nucleophilic amine and the electrophilic Bi(V) species. nih.govacs.org This methodology is compatible with a wide array of anilines, primary amines (including derivatives of drugs and proteinogenic amino acids), Bi(V) arylating agents, and α-keto ester substrates. nih.govworktribe.comresearchgate.net

Table 2: Three-Component System for α,α-Diaryl α-Amino Ester Synthesis

Component Function Example Reagents Reference
α-Keto Ester Carbonyl core for umpolung Various α-keto esters nih.govnih.govacs.org
Bi(V) Reagent Electrophilic arylating agent Tetraarylbismuthonium salts nih.gov
Amine Nucleophile for SN2 displacement Anilines, primary amines nih.govworktribe.com

Oxidative Functionalization of Tertiary Amines as a Route to Alpha-Amino Acid Esters

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. In the context of producing α-amino acid precursors, the oxidative functionalization of tertiary amines offers an efficient pathway. researchgate.net One such method involves the α-trichloromethylation of tertiary amines using trimethyl(trichloromethyl)silane, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. researchgate.net This reaction is rapid, scalable, and tolerates a wide variety of functional groups. researchgate.net The resulting trichloromethylated products can be readily converted into α-amino acid esters under simple operational conditions. researchgate.net

Another approach leverages quinone-mediated chemistry to construct primary α-tertiary amines from primary α-branched amine starting materials. rsc.orgnih.govsemanticscholar.org This process relies on the in situ generation of a reactive ketimine intermediate. rsc.orgnih.gov The addition of a quinone to an α,α-disubstituted primary amine leads to a Schiff base, which then undergoes a nih.govresearchgate.net-hydride shift to form the ketimine. rsc.orgnih.gov This intermediate can then be intercepted by carbon-centered nucleophiles, such as organomagnesium or organolithium reagents, to create a quaternary carbon center at the α-position. nih.gov This platform has been successfully applied to α-allylation, α-alkylation, α-arylation, and α-cyanation reactions. nih.gov

Electrochemical Protocols for Amino Ester Synthesis

Electrosynthesis has emerged as a green and powerful alternative for constructing complex molecules, including unnatural amino acids. nih.govacs.orgacs.org These methods often operate under mild conditions, avoiding the need for harsh reagents.

One notable electrochemical strategy is the decarboxylative arylation of redox-active esters (RAEs) derived from aspartic and glutamic acid. nih.govacs.org This reaction couples the RAE with halogenated aromatics using a nickel catalyst and an additive like silver nitrate under constant current electrolysis. nih.govacs.org This approach has been successfully used to incorporate challenging electron-rich heterocycles into the side chains of amino acids. nih.gov The reaction typically employs a reticulated vitreous carbon cathode and a sacrificial magnesium anode in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.govacs.org

Another electrochemical method involves the oxidative decarboxylation of N-acetylamino malonic acid monoesters, known as the Hofer–Moest (HM) reaction. acs.orgnih.gov This process generates a transient N-acyliminium intermediate, which can then undergo intramolecular etherification to form novel tetrahydropyran (B127337) (THP)- and tetrahydrofuran (B95107) (THF)-containing amino acid derivatives. acs.orgnih.gov The electrolysis is typically carried out in an undivided cell using a graphite (B72142) anode and a platinum cathode in aqueous acetonitrile, often without the need for an added base or supporting electrolyte. acs.orgnih.gov

Furthermore, the electrochemical fixation of CO2 into imines presents a sustainable route to α-amino acids, offering an alternative to the traditional Strecker synthesis which uses toxic cyanide. researchgate.net Studies have shown that the choice of cathode material, such as titanium or zinc, can lead to high faradaic efficiency for the desired α-amino acid product. researchgate.net

Table 3: Comparison of Electrochemical Methods for Amino Acid Synthesis

Method Key Transformation Typical Conditions Reference
Decarboxylative Arylation RAE + Aryl Halide → Arylated Amino Acid Ni catalyst, AgNO₃, constant current nih.govacs.org
Hofer–Moest Reaction N-acetylamino malonic acid monoester → Cyclic Ether Amino Acid Graphite anode, Pt cathode, constant current acs.orgnih.gov
CO₂ Fixation Imine + CO₂ → α-Amino Acid Ti or Zn cathode, electrosynthesis researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like "Methyl 3-(diethylamino)-2-methylpropanoate," providing unparalleled insight into the atomic arrangement and chemical environment of nuclei.

High-resolution ¹H and ¹³C NMR are fundamental in confirming the structure of "this compound." While specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structural motifs and data from analogous compounds. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each set of non-equivalent protons. The ethyl groups on the tertiary amine would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methoxy (B1213986) group of the ester would appear as a sharp singlet. The protons on the propanoate backbone, specifically at the C2 and C3 positions, would provide key structural information through their chemical shifts and multiplicities, which are influenced by the neighboring methyl group and diethylamino group. For a similar compound, ethyl 3-(diethylamino)propanoate, the ¹H NMR spectrum in CDCl₃ shows characteristic signals that can be used as a reference. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the range of 170-180 ppm. docbrown.info The carbons of the diethylamino group and the propanoate backbone would appear at distinct chemical shifts, allowing for a complete carbon framework assignment. PubChem indicates the availability of a ¹³C NMR spectrum for "this compound," which would confirm these assignments. nih.gov For the related compound, ethyl 3-(diethylamino)propanoate, the ¹³C NMR spectrum has been reported, providing a basis for comparison. rsc.org

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Group | Expected Chemical Shift (ppm) | Multiplicity | | -OCH₃ (Ester) | ~3.6-3.7 | Singlet | | -CH- (C2) | ~2.6-2.9 | Multiplet | | -CH₂-N (C3) | ~2.4-2.7 | Multiplet | | -N(CH₂CH₃)₂ | ~2.5-2.8 | Quartet | | -C(CH₃)- (C2) | ~1.1-1.3 | Doublet | | -N(CH₂CH₃)₂ | ~1.0-1.2 | Triplet |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Atom | Expected Chemical Shift (ppm) | | C=O (Ester) | ~174-178 | | -OCH₃ (Ester) | ~51-52 | | -CH- (C2) | ~40-45 | | -CH₂-N (C3) | ~50-55 | | -N(CH₂CH₃)₂ | ~47-49 | | -C(CH₃)- (C2) | ~14-16 | | -N(CH₂CH₃)₂ | ~11-13 |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom in the diethylamino group. The chemical shift of the nitrogen would be sensitive to its trivalent state and the nature of the alkyl substituents. In amino esters, the nitrogen chemical shifts are influenced by factors such as solvent and pH.

"this compound" possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. NMR spectroscopy, particularly in the presence of chiral solvating agents or after derivatization with a chiral auxiliary, is a powerful tool for stereochemical analysis. These methods induce diastereomeric environments that result in separate NMR signals for the enantiomers, allowing for the determination of enantiomeric excess.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (nOe) spectroscopy can be employed to determine the preferred conformation of the molecule in solution. By measuring through-space interactions between protons, it is possible to deduce the spatial proximity of different parts of the molecule, providing insights into its three-dimensional structure.

NMR spectroscopy is not limited to static structural analysis; it is also an invaluable tool for monitoring chemical reactions in real-time. st-andrews.ac.uk For instance, the synthesis of "this compound" likely involves a Michael addition of diethylamine (B46881) to methyl methacrylate (B99206). By acquiring NMR spectra at various time points during the reaction, one can observe the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics and the detection of any transient intermediates, thereby providing a detailed understanding of the reaction mechanism. The unexpected course of reactions involving similar amino esters has been successfully clarified using detailed NMR analysis. st-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of "this compound." By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the molecular formula C₉H₁₉NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data for its identification. st-andrews.ac.uk

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments on the molecular ion or its protonated form reveal characteristic fragmentation patterns. For amino esters, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and fragmentation of the ester group. The fragmentation of the diethylamino group would likely lead to the loss of ethyl or diethylamino radicals. Elucidating these fragmentation pathways provides further structural confirmation. GC-MS data for the title compound is noted in the PubChem database. nih.gov

| HRMS Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₉H₁₉NO₂ | | Molecular Weight | 173.25 g/mol | | Exact Mass | 173.1416 u | | Calculated [M+H]⁺ | 174.1489 u |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups and Derivatives (e.g., amine salts)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of "this compound" is expected to show strong, characteristic absorption bands for its functional groups. docbrown.info PubChem indicates the availability of a vapor phase IR spectrum for this compound. nih.gov

The most prominent peak will be the C=O stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. docbrown.info C-O stretching vibrations of the ester will also be present in the fingerprint region (around 1170-1200 cm⁻¹). docbrown.info The C-H stretching vibrations of the various alkyl groups will be observed in the 2800-3000 cm⁻¹ region. docbrown.info The C-N stretching of the tertiary amine is typically weaker and appears in the 1000-1200 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds like C-C backbones often give stronger Raman signals. In the case of amine salt derivatives of the compound, the N-H stretching vibrations (for protonated amines) would become apparent in both IR and Raman spectra, typically as broad bands in the 2200-3000 cm⁻¹ region.

| Expected IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | C-H (Alkyl) | Stretching | 2860-2975 | | C=O (Ester) | Stretching | 1735-1750 | | C-O (Ester) | Stretching | 1170-1200 | | C-N (Amine) | Stretching | 1000-1200 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would be invaluable for determining the absolute configuration of a single enantiomer of "this compound," provided a suitable single crystal can be grown. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its stereochemistry and conformational preferences in the crystalline form.

For this technique to be applied, the compound, which is likely a liquid at room temperature, would need to be crystallized, possibly as a salt derivative (e.g., hydrochloride or tartrate) which often have better crystallization properties. While no crystal structure for "this compound" is currently available in public databases, this method remains the gold standard for absolute structure determination.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

There are no published studies that use quantum chemical modeling to investigate the reaction mechanisms, transition states, activation barriers, or reaction pathways specifically involving Methyl 3-(diethylamino)-2-methylpropanoate. Research into how this compound might react, the energy required for those reactions, and the influence of solvents on its reactivity is absent from the scientific record.

No information exists in the literature regarding the calculated activation barriers or preferred reaction pathways for this compound.

Similarly, there are no computational studies analyzing how different solvents might affect the reactivity of this compound.

Prediction of Spectroscopic Parameters from First Principles

There are no studies that predict the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound using first-principles calculations. rsc.orgdtic.mil This type of theoretical work is invaluable for interpreting experimental spectra and confirming the compound's structure.

In Silico Approaches for Understanding Structure-Reactivity Relationships

No quantitative structure-activity relationship (QSAR) or other in silico studies have been published that would help in understanding the relationship between the structure of this compound and its potential reactivity or biological activity. nih.gov

Research on Derivatives, Analogues, and Stereoisomers of Methyl 3 Diethylamino 2 Methylpropanoate

Systematic Modification of the Ester Moiety

The ester group in β-amino esters is a key determinant of their reactivity and physical properties. Modifications at this site are often pursued to alter reaction kinetics or to prepare specific derivatives. A common method for this modification is transesterification, where the methyl group is exchanged for a different alkyl group. For instance, research has shown that N-alkyl-β-amino esters can be synthesized from dendrimeric intermediates by adding methanol (B129727) and refluxing, effectively installing the methyl ester. cambridge.org

Enzymatic methods have also been employed for ester modification. Lipase-catalyzed interesterification allows for the exchange of the ester's alkyl group. This process is not only a synthetic tool but also a component of kinetic resolution strategies, where the enzyme selectively reacts with one enantiomer of the β-amino ester. mdpi.com The nature of the ester moiety has been shown to significantly influence the outcomes of other chemical transformations. In catalytic hydrogenation reactions, for example, the size of the ester group can dramatically affect the reaction yield, with methyl esters sometimes proving more reactive than their ethyl counterparts.

Table 1: Impact of Ester Moiety Modification on β-Amino Ester Properties
Modification StrategyEster Group ExamplesObserved ImpactReference
Catalytic HydrogenationMethyl vs. EthylReactivity and yield can be significantly altered; methyl ester may show higher yield.
Enzymatic InteresterificationEthyl to ButylEnables kinetic resolution and synthesis of varied ester derivatives. mdpi.com
TransesterificationFormation of Methyl EstersEfficient one-pot synthesis from dendrimeric precursors using methanol. cambridge.org

Exploration of Variations in the Tertiary Amine Moiety

The diethylamino group is a defining feature of the title compound, but it represents just one of many possibilities for the tertiary amine moiety. The synthesis of β-amino esters frequently involves the Michael addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org This synthetic route is highly modular, allowing for the incorporation of a wide array of primary and secondary amines, leading to diverse N-substituted β-amino ester analogues. organic-chemistry.org

Studies have demonstrated the synthesis of libraries of β-amino esters using various amines such as benzylamine, dibutylamine, and morpholine (B109124). cambridge.org These variations are not merely structural; they impart distinct functionalities. For example, in the context of poly(β-amino ester)s, altering the terminal amine structure has been shown to control the organ-selectivity of mRNA delivery in vivo. acs.orgnih.gov Polymers terminated with morpholine tend to target the liver, while those with ethylenediamine (B42938) favor the spleen. acs.org This highlights how modifications to the amine moiety can profoundly influence the biological behavior of resulting compounds and materials.

Table 2: Examples of Amine Moiety Variations in β-Amino Ester Synthesis
Amine Used in SynthesisResulting Amine MoietySynthetic MethodReference
BenzylamineBenzylaminoMichael Addition cambridge.org
DibutylamineDibutylaminoMichael Addition cambridge.org
MorpholineMorpholinoMichael Addition cambridge.orgresearchgate.net
Various Secondary AminesDialkylamino / Cyclic AminesMannich-type Reactions organic-chemistry.org

Synthesis and Properties of Alpha-Methyl and Alpha-Substituted Beta-Amino Esters

The presence of a methyl group at the alpha-carbon (the carbon adjacent to the ester carbonyl) in Methyl 3-(diethylamino)-2-methylpropanoate is structurally significant. This substitution creates a chiral center and influences the molecule's conformation. The synthesis of such α-substituted β-amino esters can be achieved through several stereoselective methods. One prominent approach is the diastereoselective alkylation of β-amino ester enolates, which allows for the controlled introduction of an alkyl group at the α-position. researchgate.net

Another versatile method involves the phase-transfer-catalyzed alkylation of glycinate (B8599266) derivatives, which serves as a pathway to various β-branched α-amino acids that are direct precursors to the corresponding esters. researchgate.net α-methyl substituted amino acids are recognized for their ability to confer resistance to proteolytic degradation when incorporated into peptides and to enforce specific conformations. iris-biotech.de This makes α-substituted β-amino esters like the title compound valuable building blocks in medicinal chemistry and peptidomimetic design. iris-biotech.denih.gov

Stereoisomeric Characterization and Resolution Techniques

The α-methyl group renders this compound chiral, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). The separation and characterization of these stereoisomers are crucial, as they can exhibit different biological activities.

One of the most powerful strategies for separating enantiomers is to first convert them into diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization. This is often achieved by reacting the racemic mixture with a chiral auxiliary. In the context of β-amino esters, diastereoselective synthesis is a proactive approach where the desired stereoisomer is preferentially formed. acs.org Methods like dynamic kinetic resolution (DKR) are particularly sophisticated; they combine the rapid, reversible conversion of one enantiomer into the other with a stereoselective reaction that consumes only one of the enantiomers, theoretically allowing for a 100% yield of a single stereoisomer. nih.gov

Once stereoisomers are synthesized or separated, their purity must be assessed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant analytical technique for this purpose. nih.govnih.gov It allows for the direct separation and quantification of enantiomers in a mixture, enabling the determination of enantiomeric excess (ee). nih.govtandfonline.com Different types of CSPs, such as those based on cyclodextrins or pi-acidic derivatives, have been developed specifically for the resolution of β-amino acid and ester enantiomers. tandfonline.comu-szeged.hu

On a preparative scale, enzymatic resolution is a widely used method for enrichment. mdpi.comhilarispublisher.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers on a larger scale.

Design and Synthesis of Poly(beta-amino esters) (PBAEs) and Related Polymeric Systems

Monomers like this compound serve as structural models for the repeating units of a highly versatile class of polymers known as poly(β-amino esters) (PBAEs). nih.govresearchgate.net These polymers are prized for their biodegradability and pH-responsiveness, making them excellent candidates for biomedical applications, especially drug and gene delivery. nih.govnih.gov

PBAEs are typically synthesized through the step-growth Michael addition polymerization of a diacrylate monomer with a primary or secondary amine. nih.govrsc.orgrsc.org The immense diversity of commercially available amine and diacrylate building blocks allows for the creation of vast libraries of polymers with fine-tuned properties. researchgate.netnih.gov Advanced polymer architectures, such as highly branched or multi-cyclic PBAEs, have been developed to enhance performance, for example, by improving resistance to serum proteins or boosting gene transfection efficiency. acs.org Further functionalization, such as modifying the polymer chain ends (end-capping), has been shown to dramatically increase the efficacy of these materials as non-viral gene delivery vectors. google.com

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The structural features of Methyl 3-(diethylamino)-2-methylpropanoate, namely the methyl ester and the tertiary amine, make it a plausible candidate as a building block in the synthesis of more complex molecular architectures.

Precursors for Alpha-Aryl Carboxylic Acids and Alpha-Aryl Amino Acids

Alpha-aryl carboxylic acids and their derivatives are significant motifs in many biologically active molecules and are crucial intermediates in chemical synthesis. rsc.orgrsc.org The development of direct and efficient methods for their creation is a key area of research. Modern synthetic strategies include the palladium-catalyzed α-arylation of esters and protected amino acids, which provides a general route to these valuable compounds. organic-chemistry.org In these reactions, an ester enolate is coupled with an aryl halide in the presence of a palladium catalyst and specialized phosphine (B1218219) ligands. organic-chemistry.orgacs.org

Another innovative approach involves the organophotocatalytic multicomponent synthesis from α-trifluoromethyl alkenes. This method allows for the modular assembly of α-arylated carboxylic acids, esters, and amides from simple starting materials at room temperature. rsc.orgrsc.org While direct utilization of this compound in these specific published methods is not documented, its ester functionality suggests its potential as a substrate in related α-arylation reactions, which are fundamental for producing α-aryl carboxylic acid derivatives. organic-chemistry.org

Similarly, α-amino esters are direct precursors to noncanonical amino acids, which are vital for developing therapeutics and tools for chemical biology. nih.gov Biocatalytic methods, using engineered enzymes, have been developed to achieve the amination of α-C-H bonds in carboxylic esters, providing a direct route to α-amino esters. nih.gov The synthesis of arylglycine derivatives, a class of α-aryl amino acids, can be accomplished through palladium-catalyzed intramolecular α-arylation of α-amino acid esters, demonstrating the conversion of amino esters to complex cyclic amino acid structures. acs.org

Intermediates in the Synthesis of Quaternary Glutamic Acid Derivatives

Quaternary amino acids, which feature a carbon atom substituted with two carbon groups in addition to the amino and carboxyl functions, are important for modifying peptide conformations and bioactivity. The synthesis of such sterically hindered structures is a significant challenge. The structural framework of this compound, an amino acid ester derivative, positions it as a potential intermediate for more complex amino acid structures, such as quaternary glutamic acid derivatives, although specific pathways originating from this compound are not detailed in the reviewed literature.

Role in the Development of Covalent Adaptable Networks and Bioreversible Materials

Covalent adaptable networks (CANs) are a class of polymers that are gaining attention as potential replacements for traditional thermosets. nih.govmdpi.com Unlike conventional thermosets, CANs contain dynamic covalent bonds that can rearrange, break, and reform, allowing the material to be reprocessed, repaired, or recycled. mdpi.comresearchgate.net This behavior is often triggered by stimuli like heat. mdpi.com

CANs are categorized into two main types:

Dissociative CANs: In these networks, bonds are completely broken upon heating and reform upon cooling.

Associative CANs: In this type, an existing covalent bond is only broken when a new one is formed, maintaining the network integrity. mdpi.com

These materials are being developed from a variety of building blocks, including polyimines, polycarbonates, polyesters, and polyamides. nih.govmdpi.com The synthesis typically involves the polymerization of multifunctional monomers to create a cross-linked network. While a monofunctional molecule like this compound would not form a network on its own, its functional groups could potentially be used to modify the properties of a CAN, for example, by acting as a chain-terminating agent to control the degree of cross-linking.

Application in Amphiphilic Copolymers and Nanomaterials

Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are highly valued for their ability to self-assemble into various nanostructures like micelles and vesicles in aqueous solutions. nih.govrsc.org These nanomaterials are extensively explored for biomedical applications, including drug delivery and gene therapy. nih.govmdpi.com

The functionality of many advanced "smart" polymers relies on specific chemical groups that respond to environmental changes. For instance, copolymers containing tertiary amine groups are often pH-responsive. nih.gov Research has shown that amphiphilic copolymers synthesized from monomers like N-(tert-butoxycarbonyl)aminoethyl methacrylate (B99206) and butyl methacrylate exhibit potent antimicrobial activity. rsc.org Similarly, copolymers containing lysine (B10760008) (with a primary amine) as the hydrophilic part and leucine (B10760876) as the hydrophobic part have been used to create stable drug nanocrystals. nih.gov

The structural motifs within this compound—a tertiary amine and an ester—are characteristic of monomers used in creating such functional polymers. The tertiary amine provides a pH-sensitive handle, while the ester and associated alkyl groups contribute to its hydrophobic character. While this specific compound is not a polymerizable monomer itself, its structure exemplifies the types of chemical functionalities that are incorporated into the design of advanced amphiphilic copolymers and nanomaterials.

Catalytic Applications Beyond Direct Compound Reactivity

Tertiary amines and amino esters are known to participate in or catalyze a variety of organic reactions. Tertiary amines can function as general bases, nucleophilic catalysts, or key components of more complex catalytic systems. For example, copper-catalyzed Petasis reactions, which couple aldehydes, amines, and boronic acids to form more complex tertiary amines and amino esters, highlight the reactivity of these functional groups. acs.org

Furthermore, ruthenium-based heterogeneous catalysts have been shown to be effective for the amination of alcohols, where tertiary amines can be the main product. researchgate.net While specific catalytic applications of this compound are not extensively documented, its inherent tertiary amine structure suggests potential utility in reactions requiring a mild, non-nucleophilic base or as a ligand in metal-catalyzed processes.

Reagents for Specific Functional Group Transformations

The dual functionality of this compound allows it to act as a reagent in various chemical transformations. The ester group can undergo reactions such as hydrolysis to the corresponding carboxylic acid, or transesterification to form different esters. The tertiary amine can act as a base or participate in quaternization reactions.

In the synthesis of α-amino substituted compounds, direct α-amination of esters can be achieved using copper(II) bromide as a catalyst. organic-chemistry.org This type of transformation highlights the potential for modifying the carbon atom adjacent to the ester group in molecules like this compound. Although it is a relatively simple molecule, its functional groups make it a useful synthon for introducing the 3-(diethylamino)-2-methylpropanoate moiety into larger, more complex structures.

Contributions to Sustainable Chemistry and Process Intensification

While specific research detailing the contributions of this compound to sustainable chemistry and process intensification is not extensively documented in publicly available literature, the broader class of β-amino esters, to which it belongs, is the subject of significant research in the context of green chemistry. The principles and advancements applied to the synthesis of β-amino esters can be extrapolated to suggest potential sustainable routes and intensified processes for this compound.

The primary contributions in this area focus on the development of more environmentally benign and efficient synthesis methods. These include the use of novel catalytic systems, greener reaction media, and the application of process intensification technologies like continuous-flow reactors and microwave-assisted synthesis.

Green Synthesis Methodologies for β-Amino Esters

The synthesis of β-amino esters, including potentially this compound, has been a target for the application of green chemistry principles to reduce environmental impact and improve efficiency. Key areas of advancement include catalysis and the use of alternative reaction conditions.

One of the most explored green synthetic routes to β-amino esters is the aza-Michael addition reaction. Research has demonstrated that this reaction can be carried out under more sustainable conditions. For instance, the use of water as a solvent and catalysts like ceric ammonium (B1175870) nitrate (B79036) allows for the synthesis of β-amino carbonyl compounds with high yields under mild conditions. organic-chemistry.org Similarly, solvent-free conditions, catalyzed by substances such as silicon tetrachloride or solid lithium perchlorate (B79767), offer an environmentally friendly alternative for the conjugate addition of amines to α,β-unsaturated esters. organic-chemistry.org

Biocatalysis represents another significant frontier in the green synthesis of β-amino esters. Lipases, for example, have been successfully employed to catalyze the Michael addition of amines to acrylates. mdpi.com This enzymatic approach offers high selectivity and operates under mild conditions, often in green solvents like methanol (B129727). mdpi.com The development of protoglobin nitrene transferases for the enantioselective intermolecular amination of carboxylic acid esters further highlights the potential of biocatalysis in producing chiral α-amino esters sustainably. nih.gov

The following table summarizes various catalytic systems and their performance in the synthesis of β-amino esters, illustrating the potential for greener production methods.

Catalyst/MethodReactantsSolventKey AdvantagesReference
Ceric Ammonium NitrateAmines, α,β-Unsaturated CarbonylsWaterMild conditions, simple procedure organic-chemistry.org
Silicon TetrachlorideAromatic/Aliphatic Amines, α,β-Unsaturated CarbonylsSolvent-freeGood yields, solventless organic-chemistry.org
Lipase (B570770) TL IMAromatic Amines, AcrylatesMethanolGreen solvent, mild conditions mdpi.com
TrimethylchlorosilaneAmino Acids, MethanolMethanolRoom temperature, good to excellent yields nih.gov

Process Intensification in the Synthesis of Amino Acid Esters

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of producing esters like this compound, several technologies are relevant.

Continuous-Flow Microreactors: The use of continuous-flow microreactors offers significant advantages over traditional batch processing. These systems provide superior heat and mass transfer, leading to better control over reaction conditions, reduced reaction times, and potentially higher yields. For the synthesis of β-amino acid esters, a continuous-flow procedure using a lipase catalyst has been developed, demonstrating a short residence time of 30 minutes and high yields. mdpi.com This approach is not only more efficient but also aligns with the principles of green chemistry by enabling better resource and energy utilization. mdpi.com Flow microreactors have also been shown to enable a more sustainable and efficient direct synthesis of tertiary butyl esters. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is another process intensification tool that can significantly accelerate chemical reactions. nih.gov In the context of related compounds, such as poly(β-amino esters), microwave-assisted polymerization has been shown to be an environmentally friendly process that can proceed without the need for additional solvents or catalysts. rsc.orgrsc.org This technique's ability to reduce reaction times and energy consumption makes it a promising avenue for the intensified synthesis of individual amino acid esters as well. nih.gov

The table below outlines key findings in the application of process intensification to the synthesis of amino acid esters and related compounds.

TechnologyCompound ClassKey FindingsReference
Continuous-Flow Microreactorβ-Amino Acid EstersShort residence time (30 min), high yield, green reaction conditions. mdpi.com
Microwave IrradiationPoly(β-amino esters)Environmentally friendly process, no additional solvents or catalysts required. rsc.orgrsc.org
Supercritical AlcoholsAmino Acid EstersHigh space-time yields, continuous or batchwise process without added catalyst. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(diethylamino)-2-methylpropanoate, and how can purification methods maximize yield?

  • Methodological Answer : The synthesis of structurally related esters, such as Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate, involves sequential reagent addition under controlled conditions (e.g., cooling to 0°C, use of imidazole and TBSCl) followed by purification via flash column chromatography (PE:Et₂O 15:1), achieving 95% yield . For analogous compounds, purification via silica gel chromatography (e.g., pentane/acetone 5:1) is effective, with vacuum evaporation ensuring solvent removal .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example, ¹H and ¹³C NMR can identify characteristic signals like methyl doublets (δH 1.11–1.12) and methine septets (δH 2.51) in related esters . High-performance liquid chromatography (HPLC) with reference standards (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) ensures purity validation .

Advanced Research Questions

Q. How do steric and electronic effects of the diethylamino group influence nucleophilic reactivity in this compound?

  • Methodological Answer : Steric hindrance from the diethylamino group may reduce accessibility to reactive sites. Reaction optimization (e.g., heating to 55°C in sealed vessels for phosphonate coupling) can mitigate this, as demonstrated in nitroxide synthesis . Electronic effects are probed via substituent-specific NMR shifts and computational modeling (e.g., comparing electron-withdrawing vs. donating groups) .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require controlled environments (e.g., inert atmospheres, anhydrous solvents) and monitoring via accelerated degradation tests. Safety data for structurally similar compounds recommend storage at 2–8°C in amber glass to prevent hydrolysis . Deviations from standard protocols (e.g., non-aqueous reaction media) must be justified in meta-analyses .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : The compound’s ester and amino functionalities enable derivatization into pharmacologically active agents. For example, ethyl 3-amino-2-(cyclopentylmethyl)propanoate is used in drug precursor synthesis via reductive amination or acylation . Biological activity assays (e.g., enzyme inhibition studies) require dose-response curves and negative controls to validate specificity .

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting patterns) necessitate 2D-NMR techniques (HSQC, HMBC) for unambiguous assignment . Cross-validation with X-ray crystallography or computational simulations (DFT) resolves ambiguities in stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.